n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine

Catalog No.
S12497758
CAS No.
M.F
C13H18F2N2O
M. Wt
256.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine

Product Name

n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-morpholin-4-ylethanamine

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

InChI

InChI=1S/C13H18F2N2O/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2

InChI Key

ZEXJWPFZBFSBQE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC=C2F)F

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a morpholine moiety and a difluorobenzyl group. The compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its chemical formula is C12H15F2N2C_{12}H_{15}F_2N_2, and it features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, contributing to its pharmacological properties.

Typical of amines and substituted benzyl groups. Notably, it can undergo:

  • N-Alkylation: The nitrogen atom in the morpholine can be alkylated with various electrophiles.
  • Hydrogenation: The difluorobenzyl group may undergo hydrogenation under specific conditions, leading to the saturation of the aromatic system.
  • Substitution Reactions: The fluorine atoms on the benzyl group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and plays a critical role in various cellular signaling pathways. This inhibition is associated with antidepressant-like effects, making it a candidate for treating mood disorders .

The synthesis of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can be achieved through several methods:

  • Direct Amine Synthesis:
    • Starting from 2-morpholinoethanamine, the difluorobenzyl group can be introduced via an alkylation reaction using an appropriate difluorobenzyl halide.
    2 Morpholinoethanamine+2 6 Difluorobenzyl bromideN 2 6 Difluorobenzyl 2 morpholinoethan 1 amine\text{2 Morpholinoethanamine}+\text{2 6 Difluorobenzyl bromide}\rightarrow \text{N 2 6 Difluorobenzyl 2 morpholinoethan 1 amine}
  • Multi-step Synthesis:
    • A multi-step approach may involve the preparation of intermediates that are subsequently reacted to form the final product.

These methods highlight the compound's accessibility for research and development purposes.

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine has potential applications in:

  • Pharmaceutical Development: As a candidate for antidepressant therapies due to its PDE4 inhibitory activity.
  • Research: Utilized in studies examining cAMP signaling pathways and their implications in neuropharmacology.

Its unique structure may also allow for further modifications to enhance its efficacy or reduce side effects.

Studies on N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine have indicated interactions with various biological targets. It primarily interacts with:

  • Phosphodiesterase Enzymes: Particularly PDE4, leading to increased levels of cAMP within cells.
  • Neurotransmitter Systems: Potential modulation of serotonin and dopamine pathways due to its antidepressant-like effects.

These interactions underline its relevance in neuropharmacology and potential therapeutic applications.

Several compounds share structural similarities with N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MorpholineethanamineContains a morpholine ringLacks the difluorobenzyl substituent
2-MorpholinoethylamineSimilar morpholine structureDifferent alkyl chain length
N-(Benzyl)-2-morpholinoethan-1-amineBenzyl instead of difluorobenzylNo fluorine substituents

The presence of fluorine atoms in N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine enhances its lipophilicity and may influence its biological activity compared to these similar compounds.

Bromination Strategies for 2,6-Difluorotoluene Derivatives

Bromination of 2,6-difluorotoluene is a critical first step in synthesizing the benzylamine intermediate. Two primary methodologies dominate:

Electrophilic Aromatic Substitution
Traditional bromination employs bromine (Br₂) with Lewis acids like iron(III) bromide (FeBr₃) to generate the electrophilic bromonium ion (Br⁺). The electron-withdrawing fluorine atoms at the 2- and 6-positions deactivate the aromatic ring, directing bromination to the para position relative to the methyl group. However, this method often requires elevated temperatures (80–100°C) and yields mixed regioisomers due to competing ortho/meta pathways, with para-brominated product yields rarely exceeding 60%.

Photobromination with Hydrobromic Acid and Hydrogen Peroxide
A more selective approach uses hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under ultraviolet light. This generates bromine radicals (Br- ) that abstract methyl hydrogen atoms, resulting in mono-bromination with >99% selectivity for 2,6-difluorobenzyl bromide. Key advantages include:

  • Mild conditions: Reactions proceed at ambient temperature (25–40°C).
  • High purity: Silica gel chromatography yields ≥99% purity.
  • Scalability: Demonstrated at 0.01–1 mol scales with consistent 90–95% yields.

A comparative analysis of these methods is provided in Table 1.

Table 1: Bromination Method Comparison

MethodReagentsTemperatureYield (%)Selectivity
Electrophilic SubstitutionBr₂, FeBr₃80–100°C55–60Moderate
PhotobrominationHBr, H₂O₂, UV light25–40°C90–95High

Nucleophilic Amination Techniques for Morpholinoethyl Group Incorporation

The introduction of the morpholinoethyl group involves two sequential steps: (1) synthesis of 2,6-difluorobenzyl azide and (2) Staudinger reaction with morpholine.

Azide Formation
2,6-Difluorobenzyl bromide reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 24 hours, achieving 85–90% conversion. Polar aprotic solvents enhance nucleophilic displacement by stabilizing the transition state through dipole interactions.

Staudinger Reaction with Morpholine
The azide intermediate undergoes a Staudinger reaction with triphenylphosphine (PPh₃) to form an iminophosphorane, which is subsequently treated with morpholine in tetrahydrofuran (THF). Key parameters include:

  • Stoichiometry: A 1:1.2 molar ratio of azide to morpholine minimizes side reactions.
  • Temperature: Reactions at 0–5°C prevent thermal degradation of the iminophosphorane intermediate.
  • Yield: 75–80% isolated yield after aqueous workup.

Solvent Systems and Reaction Optimization in Multi-Step Syntheses

Solvent choice critically influences reaction kinetics and product stability:

Bromination Stage

  • Dichloromethane (DCM): Preferred for photobromination due to its inertness under UV light and ability to dissolve gaseous HBr.
  • Sulfuric Acid: Used in electrophilic bromination to stabilize Br⁺ but complicates purification due to acidic byproducts.

Amination Stage

  • Dimethylformamide (DMF): Enhances NaN₃ solubility but requires rigorous drying to prevent hydrolysis of the benzyl bromide.
  • Tetrahydrofuran (THF): Ideal for Staudinger reactions due to its ability to dissolve both organic and inorganic reagents.

Optimization Strategies

  • Reaction Time: Photobromination completes in 6–10 hours, while traditional bromination requires 12–24 hours.
  • Catalyst Loading: FeBr₃ concentrations >10 mol% increase ortho-bromination byproducts.

Purification Challenges in Fluorinated Benzylamine Derivatives

Fluorinated intermediates pose unique purification challenges:

Chromatographic Resolution

  • Silica Gel Compatibility: 2,6-Difluorobenzyl bromide exhibits low retention on silica gel due to its nonpolar fluorinated backbone, necessitating hexane/ethyl acetate gradients (0–40% ethyl acetate).
  • Byproduct Removal: Trace difluorotoluene (unreacted starting material) co-elutes with the product, requiring iterative column runs.

Crystallization Techniques

  • Low-Temperature Recrystallization: Ethanol/water mixtures (7:3 v/v) at -20°C yield crystalline 2,6-difluorobenzyl bromide with 95–98% recovery.
  • Solvent Polarity Effects: Fluorinated amines are poorly soluble in hydrocarbon solvents, favoring dichloromethane or ethyl acetate for recrystallization.

Distillation LimitationsHigh boiling points (184–190°C for 2,6-difluorobenzyl bromide) make vacuum distillation impractical at scale, favoring chromatographic methods.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

256.13871953 g/mol

Monoisotopic Mass

256.13871953 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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